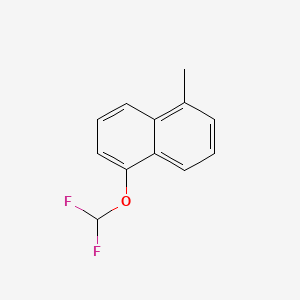

1-(Difluoromethoxy)-5-methylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

1-(difluoromethoxy)-5-methylnaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-8-4-2-6-10-9(8)5-3-7-11(10)15-12(13)14/h2-7,12H,1H3 |

InChI Key |

ZYYFRRFSBIWZLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)OC(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Difluoromethoxy 5 Methylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei. For 1-(Difluoromethoxy)-5-methylnaphthalene, analysis of ¹H, ¹³C, and ¹⁹F nuclei, both individually and through correlation experiments, enables an unambiguous assignment of its constitution.

The analysis of one-dimensional NMR spectra provides foundational data on the chemical environment of each nucleus. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the electronic effects of neighboring atoms and functional groups.

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methyl group protons, and the single proton of the difluoromethoxy group. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling with their neighbors. The methyl protons typically appear as a singlet, while the methoxy (B1213986) proton appears as a triplet due to coupling with the two adjacent fluorine atoms (²JHF).

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals distinct signals for each carbon atom in the molecule. The carbon of the difluoromethoxy group (-OCHF₂) is readily identifiable as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons are influenced by the positions of the methyl and difluoromethoxy substituents.

Fluorine (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. nih.gov this compound would show a single resonance environment for the two equivalent fluorine atoms. This signal would appear as a doublet due to coupling with the single proton of the difluoromethoxy group (²JFH). The large chemical shift range of ¹⁹F NMR makes it particularly sensitive to subtle changes in the molecular environment. nih.govbiophysics.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound Predicted values are based on typical ranges for related structural motifs like 1,5-dimethylnaphthalene (B47167) chemicalbook.com, 1-methoxynaphthalene (B125815) chemicalbook.com, and compounds containing difluoromethyl groups. rsc.org

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Ar-H (Naphthalene) | 7.30 - 8.00 | Multiplet (m) | - |

| -CH₃ | ~2.70 | Singlet (s) | - | |

| -OCHF₂ | 6.60 - 7.10 | Triplet (t) | ²JHF ≈ 73 Hz rsc.org | |

| ¹³C | Ar-C (Naphthalene) | 110 - 135 | - | - |

| Ar-C-O | ~150 | - | - | |

| -CH₃ | ~20 | - | - | |

| -OCHF₂ | ~115 | Triplet (t) | ¹JCF ≈ 240 Hz | |

| ¹⁹F | -OCHF₂ | -80 to -95 | Doublet (d) | ²JFH ≈ 73 Hz rsc.org |

To confirm the precise connectivity of atoms, multidimensional NMR experiments are employed. These techniques reveal correlations between nuclei, allowing for a complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent (vicinal) protons on the naphthalene ring, helping to trace the connectivity of the aromatic system and confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon.

The fluorine nucleus possesses favorable NMR properties, including a spin of ½, 100% natural abundance, and high sensitivity, approaching that of protons. nih.govresearchgate.net Crucially, fluorine is virtually absent in biological systems, meaning ¹⁹F NMR spectra are free from background signals. researchgate.netcfplus.cz The ¹⁹F chemical shift is exceptionally sensitive to the local electronic microenvironment, spanning a range of over 300 ppm. nih.gov

These properties make fluorine-containing groups, such as the difluoromethoxy group in the title compound, excellent molecular probes. researchgate.net By incorporating this molecule into a larger system (e.g., a drug candidate, peptide, or nanoparticle), researchers can use ¹⁹F NMR to monitor:

Binding Events: A change in the ¹⁹F chemical shift can indicate that the molecule has bound to a target, such as a protein, as the local environment of the fluorine nuclei has been altered.

Conformational Changes: Alterations in the three-dimensional structure of a macromolecule can be detected by changes in the ¹⁹F spectrum of a covalently attached probe.

Environmental Sensing: The chemical shift of the ¹⁹F probe can be sensitive to parameters like pH, metal ion concentration, or polarity, allowing it to report on the conditions of its surroundings. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies.

C-F Stretching: The carbon-fluorine bonds in the difluoromethoxy group are expected to produce strong, characteristic absorption bands in the FT-IR spectrum, typically in the 1100-1000 cm⁻¹ region.

C-O-C Stretching: The ether linkage (aromatic-O-CHF₂) will exhibit stretching vibrations, usually seen in the 1300-1200 cm⁻¹ (asymmetric) and 1150-1050 cm⁻¹ (symmetric) regions.

Aromatic C-H and C=C Stretching: The naphthalene ring will show multiple characteristic bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. Carbon-carbon stretching vibrations within the aromatic ring typically occur in the 1625-1430 cm⁻¹ range. scialert.net

Aliphatic C-H Stretching: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on data from related naphthalene structures nih.govnih.gov and general frequency tables. nist.gov

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Naphthalene) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₃) | 2980 - 2870 | Medium |

| C=C Stretch | Aromatic (Naphthalene) | 1625 - 1430 | Medium-Strong |

| C-O Stretch | Aryl Ether (Asymmetric) | 1300 - 1200 | Strong |

| C-F Stretch | Difluoromethyl (-CHF₂) | 1100 - 1000 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. scholarsresearchlibrary.com For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π*) orbitals.

The naphthalene chromophore gives rise to a characteristic UV spectrum with multiple absorption bands. Based on data for substituted naphthalenes, such as 1-naphthalenol and 1-methylnaphthalene, the spectrum is expected to show strong absorptions (λmax) in the range of 220-230 nm and another set of structured absorptions between 270-330 nm. nist.govnist.gov These absorptions correspond to π → π* transitions within the conjugated aromatic system. The presence of the difluoromethoxy and methyl substituents may cause minor shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted naphthalene. uobabylon.edu.iq

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is a powerful tool that provides an extremely precise measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov It also reveals how the molecule fragments upon ionization, offering further structural clues.

The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₂H₁₀F₂O) is 208.0700 u. HRMS can confirm this mass with high accuracy (typically to within 5 ppm), which validates the molecular formula.

Upon electron ionization, the molecular ion will undergo fragmentation. The fragmentation pattern provides a fingerprint that helps confirm the structure. Plausible fragmentation pathways include the loss of the difluoromethoxy group, cleavage of the C-O bond, or loss of the methyl group.

Table 3: Predicted HRMS Data and Plausible Fragments for this compound Fragmentation patterns are predicted based on the structure and known fragmentation of related compounds like 1-methylnaphthalene. nist.gov

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₀F₂O]⁺ | 208.0700 | Molecular Ion |

| [M - H]⁺ | [C₁₂H₉F₂O]⁺ | 207.0621 | Loss of a hydrogen radical |

| [M - CH₃]⁺ | [C₁₁H₇F₂O]⁺ | 193.0465 | Loss of a methyl radical |

| [M - OCHF₂]⁺ | [C₁₁H₉]⁺ | 141.0704 | Loss of difluoromethoxy radical (forms methylnaphthalenyl cation) |

| [C₁₁H₈]⁺ | [C₁₁H₈]⁺ | 140.0626 | Loss of H from [M - OCHF₂]⁺ fragment |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, revealing the molecule's three-dimensional structure and conformational preferences in the solid state.

A search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound. Consequently, experimentally determined data on its crystal system, space group, unit cell dimensions, and the precise geometry of the molecule in the solid phase are not available.

For a complete structural elucidation in the solid state, the compound would need to be crystallized and analyzed using an X-ray diffractometer. Such an analysis would provide definitive insights into:

Molecular Conformation: The dihedral angles between the naphthalene ring system and the difluoromethoxy group, as well as the orientation of the methyl group.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as C-H···F or π-π stacking, which dictate the packing of molecules within the crystal lattice.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule, which can be compared with theoretical calculations.

Without experimental X-ray crystallographic data, any discussion of the solid-state structure remains speculative and would rely on computational modeling.

Computational and Theoretical Investigations of 1 Difluoromethoxy 5 Methylnaphthalene

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents. nih.govmdpi.com

An MD simulation of 1-(Difluoromethoxy)-5-methylnaphthalene in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular forces at play. arxiv.orgrsc.org This is particularly relevant for understanding its solubility and how its conformation might change in different environments. Such simulations are crucial for bridging the gap between theoretical models and real-world chemical systems.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. ekb.eg These models are built using a dataset of related compounds and can be used to predict the activity or properties of new, untested molecules. mdpi.com

For a series of derivatives related to this compound, a QSAR study could be developed to predict, for example, their potential as enzyme inhibitors or their antimicrobial activity. nih.govresearchgate.net The process involves calculating various molecular descriptors (e.g., electronic, topological, steric) and using statistical methods like multiple linear regression to build a predictive model. civilica.com Such models are highly valuable in drug discovery and materials science for guiding the synthesis of new compounds with desired properties.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions Involving the Difluoromethoxy Group

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the intramolecular and intermolecular hydrogen bonding interactions of this compound. While the difluoromethoxy group is recognized for its potential to act as a hydrogen bond donor, detailed theoretical analyses, including computational modeling and simulations specific to its behavior in the this compound molecular framework, are not publicly available at this time.

General studies on other molecules containing the difluoromethyl (CHF2) moiety have demonstrated its capacity to form weak hydrogen bonds, often referred to as "lipophilic hydrogen bonds." These interactions, where the hydrogen atom of the CHF2 group acts as the donor, are typically weaker than classical hydrogen bonds formed by groups such as hydroxyl (-OH) or amine (-NH2). The electronegativity of the adjacent fluorine atoms polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to interact with electron-rich atoms like oxygen or nitrogen.

In the context of this compound, hypothetical intramolecular hydrogen bonding could occur if a suitable acceptor atom is present in a sterically favorable position on the naphthalene (B1677914) ring system. However, without specific computational data, the existence and strength of such an interaction remain speculative.

Similarly, in a condensed phase, the difluoromethoxy group of this compound could participate in intermolecular hydrogen bonding with solvent molecules or other molecules of the same compound. The nature and extent of these interactions would be influenced by the steric hindrance from the bulky naphthalene core and the methyl group, as well as the electronic properties of the surrounding molecular environment.

Further computational and theoretical investigations would be necessary to elucidate the specific hydrogen bonding capabilities of this compound. Such studies would likely involve quantum mechanical calculations to determine molecular geometry, electron distribution, and the energetics of potential hydrogen-bonded dimers or solvated clusters. Techniques such as Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis could provide deeper insights into the nature of these weak interactions.

Due to the absence of specific research findings for this compound, no data tables on its hydrogen bonding interactions can be presented.

Biological Activity Profile and Structure Activity Relationships of 1 Difluoromethoxy 5 Methylnaphthalene Derivatives

Evaluation of Biological Activity in Non-Human Systems and In Vitro Models

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiviral)

Naphthalene (B1677914) derivatives have been recognized for their potential as antimicrobial agents, forming the backbone of several established drugs. researchgate.net Research into novel synthetic naphthalene-based compounds continues to reveal promising candidates for combating microbial infections. researchgate.net

Studies on various naphthalene derivatives have demonstrated a broad spectrum of activity. For instance, certain synthetic naphthalene derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.net The antimicrobial potential of 1,4-naphthoquinone (B94277) derivatives has been specifically noted against a range of bacteria, with their activity attributed to the quinone moiety. researchgate.netukm.my Similarly, novel series of naphthalene-based compounds have been synthesized and evaluated against pathogenic microbes, including aerobic and anaerobic bacteria and fungi. jmchemsci.comjmchemsci.com In one study, a particular derivative, identified as compound SF5, which features a chlorine atom, showed a significant bactericidal effect against aerobic gram-negative bacteria while also demonstrating a high safety profile against non-pathological bacterial strains. jmchemsci.com

Furthermore, many of these synthesized naphthalene derivatives have exhibited outstanding potential as fungicidal agents. jmchemsci.comjmchemsci.com One compound, SF1, was identified as the most potent in this regard. jmchemsci.com The structure-activity relationship in these cases suggests that specific functional groups, such as fluorine or chlorine atoms on associated phenyl rings, contribute to their superior antimicrobial and fungicidal activity. jmchemsci.com The development of naphthalene-based organoselenocyanates has also yielded compounds with notable antimicrobial properties against Escherichia coli and Candida albicans. biointerfaceresearch.com This body of research underscores the versatility of the naphthalene scaffold in designing new agents to combat antimicrobial resistance. jmchemsci.comjmchemsci.com

Anti-Inflammatory Effects and Modulatory Mechanisms

Derivatives of naphthalene have been investigated for their anti-inflammatory properties, demonstrating the capacity to modulate key pathways in the inflammatory response. researchgate.net Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases, creating a need for new anti-inflammatory agents. researchgate.net

Research on synthetic naphthalene derivatives has shown that they can exert significant inhibitory effects on the activation of neutrophils, which are key cells in the inflammatory process. researchgate.net For example, certain derivatives have been shown to inhibit the release of the granule enzyme lysozyme (B549824) from rat neutrophils, indicating a direct impact on neutrophil degranulation. researchgate.net

The mechanisms underlying these anti-inflammatory effects often involve the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways. For instance, the anti-inflammatory activity of some compounds is linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov Other related compounds have been shown to regulate the NLRP3 inflammasome, a key component of the innate immune system, thereby decreasing the release of pro-inflammatory cytokines like IL-1β and IL-6. researchgate.net These findings suggest that naphthalene derivatives could serve as a foundational structure for developing novel anti-inflammatory therapies that target specific components of the inflammatory cascade.

Anticancer Potential and Cytotoxicity in Established Cell Lines (excluding human clinical trials)

The anticancer potential of naphthalene derivatives has been an area of intensive research, with a particular focus on their cytotoxicity against various cancer cell lines. core.ac.uknih.gov A significant breakthrough in this area involves the development of novel naphthalene-based diarylamide derivatives designed as pan-Raf kinase inhibitors. core.ac.uknih.gov

One such derivative, compound 9a (4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide) , which incorporates a difluoromethoxy group, has demonstrated potent cytotoxic activity against the human melanoma cell line A375. nih.gov This cell line is characterized by the B-RafV600E mutation, a key driver in many melanomas. nih.gov Compound 9a exhibited more potent cytotoxicity against this cell line than the standard drug sorafenib. nih.gov

The cytotoxic effects of various naphthalene derivatives have been evaluated across multiple cancer cell lines, as detailed in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 9a | A375 | Melanoma | 0.12 | nih.gov |

| Sorafenib (Reference) | A375 | Melanoma | 0.92 | nih.gov |

| Naphthalene-based Organoselenocyanate (Compound 3) | MCF-7 | Breast Cancer | 1.1 | biointerfaceresearch.com |

| Naphthalene-based Organoselenocyanate (Compound 5a) | MCF-7 | Breast Cancer | 0.9 | biointerfaceresearch.com |

| Naphthalene-based Organoselenocyanate (Compound 8) | MCF-7 | Breast Cancer | 1.0 | biointerfaceresearch.com |

| 5-FU (Adrucil) (Reference) | MCF-7 | Breast Cancer | 1.0 | biointerfaceresearch.com |

Beyond melanoma, other naphthalene derivatives have shown cytotoxicity against breast cancer (MCF-7) cells. biointerfaceresearch.com While chronic administration of some simpler methylnaphthalenes did not show the same oncogenic potential as naphthalene itself, the targeted design of more complex derivatives continues to yield compounds with significant anticancer activity. nih.gov

Enzyme Inhibition Studies (e.g., SmTGR, α-glucosidase, DRP-1) and Target Specificity

A key mechanism through which naphthalene derivatives exert their biological effects is the inhibition of specific enzymes. core.ac.uknih.gov This targeted inhibition is crucial for disrupting pathological processes, such as uncontrolled cancer cell growth or hyperglycemia. core.ac.uknih.gov

A prominent example is the naphthalene-based diarylamide derivative containing a difluoromethoxy group (Compound 9a), which was specifically designed as a pan-Raf kinase inhibitor. core.ac.uknih.gov Raf kinases are critical components of the MAPK signaling pathway, which is often dysregulated in cancers like melanoma. core.ac.uknih.gov This compound demonstrated potent inhibitory activity against multiple Raf isoforms, including B-RafWT, the mutated B-RafV600E, and c-Raf, showcasing its broad-spectrum or "pan" inhibitory profile. core.ac.uknih.gov Importantly, it also showed high selectivity for Raf isoforms with minimal off-target effects, highlighting its target specificity. core.ac.uk

In a different therapeutic area, naphthalene derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govmdpi.com Inhibiting this enzyme can help manage postprandial blood glucose levels, a key strategy in treating type 2 diabetes. nih.gov Studies on novel naphthalene-linked 1,2,4-triazole-bearing ethanones revealed compounds with exceptional α-glucosidase inhibitory activity, being significantly more potent than the reference drug voglibose. nih.gov

The table below summarizes the enzyme inhibitory activities of selected naphthalene derivatives.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 9a | B-RafV600E | 0.011 µM | nih.gov |

| Compound 9a | B-RafWT | 0.023 µM | nih.gov |

| Compound 9a | c-Raf | 0.015 µM | nih.gov |

| Naphthalene-triazole (Compound 7b) | α-glucosidase | 9.23 µM | nih.gov |

| Naphthalene-triazole (Compound 7c) | α-glucosidase | 9.61 µM | nih.gov |

| Voglibose (Reference) | α-glucosidase | 355.62 µM | nih.gov |

Investigation of Receptor Binding Affinity and Ligand-Target Interactions

Understanding the interaction between a compound and its biological target at a molecular level is fundamental to drug design. For naphthalene derivatives, studies into receptor binding affinity and ligand-target interactions provide crucial insights into their mechanism of action and specificity. nih.govfums.ac.ir

Molecular docking and in silico screening are powerful tools used to predict and analyze these interactions. nih.govfums.ac.ir In the case of the pan-Raf inhibitor, compound 9a, its high selectivity for Raf isoforms suggests a strong and specific binding affinity to the kinase domain of these enzymes. core.ac.uknih.gov Such studies help to visualize how the ligand fits into the receptor's binding pocket and which chemical groups are responsible for the interaction, such as hydrogen bonds or hydrophobic interactions. nih.govfums.ac.ir For naphthalene-linked α-glucosidase inhibitors, molecular docking simulations have indicated that their potent activity is due to stable enzyme binding, predominantly through π-π stacking and hydrophobic interactions. nih.gov

The binding affinity, often expressed as a binding free energy (ΔGb), quantifies the strength of the interaction between the ligand and its receptor. fums.ac.ir A higher binding affinity indicates a more stable complex and suggests a greater likelihood that the ligand will effectively modulate the target's biological activity. fums.ac.ir Studies on other, structurally related compounds have shown favorable binding energies when docked into the active sites of their target kinases, often comparable or superior to standard drugs. fums.ac.ir These computational analyses, combined with in vitro enzyme assays, confirm the specific and high-affinity interactions that drive the biological activity of these naphthalene derivatives.

Modulation of Specific Biological Pathways and Cellular Processes

The biological activity of naphthalene derivatives ultimately stems from their ability to modulate specific cellular pathways and processes. By inhibiting key enzymes or binding to specific receptors, these compounds can trigger a cascade of downstream effects that alter cell behavior, such as proliferation, survival, and inflammation.

The difluoromethoxy-containing naphthalene derivative (Compound 9a) provides a clear example of this modulation. core.ac.uknih.gov By inhibiting Raf kinases, it directly interferes with the MAPK (Ras/Raf/MEK/ERK) signaling cascade. core.ac.uknih.gov This pathway is fundamental in regulating cell growth, proliferation, and survival, and its constitutive activation due to mutations is a hallmark of many cancers. core.ac.uknih.gov The inhibition of this pathway by compound 9a leads to the suppression of cell proliferation and survival. core.ac.uknih.gov

Furthermore, this compound was shown to induce specific changes in the cell cycle and trigger programmed cell death. core.ac.uknih.gov It caused G2/M phase arrest in melanoma cells, preventing them from proceeding through cell division. core.ac.uknih.gov Additionally, it induced dose-dependent apoptosis, effectively eliminating the cancer cells. core.ac.uknih.gov This demonstrates a multi-pronged attack on cancerous processes, all originating from the targeted inhibition of a key signaling pathway. The ability of such compounds to modulate critical pathways like MAPK and PI3K/Akt is a promising strategy for the development of targeted therapies. researchgate.net

Structure-Activity Relationship (SAR) Studies for 1-(Difluoromethoxy)-5-methylnaphthalene Analogues

In the context of developing inhibitors for specific biological targets, such as equilibrative nucleoside transporters (ENTs), SAR studies on analogues of a naphthalene-containing inhibitor revealed that modifications to the naphthalene moiety are critical for activity. polyu.edu.hk These systematic studies are crucial for guiding the rational design of more effective and specific therapeutic agents based on the this compound scaffold.

Impact of Difluoromethoxy Group Position and Substituent Variations on Biological Response

The difluoromethoxy group (OCF₂H) is a key substituent often used in drug design to enhance metabolic stability and improve cell membrane permeability due to its lipophilic and electronic properties. In a series of novel naphthalene-based diarylamide derivatives designed as pan-Raf kinase inhibitors, the inclusion of a difluoromethoxy group was a critical feature of the most potent compounds. nih.govcore.ac.uk One such compound, 4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide (referred to as compound 9a), demonstrated strong inhibitory activity against multiple Raf kinase isoforms (B-RafWT, B-RafV600E, and c-Raf), which are often dysregulated in melanoma. nih.govcore.ac.uk

The biological response is highly sensitive to the placement and nature of substituents on the aromatic rings. While direct studies on the positional isomers of the difluoromethoxy group on the naphthalene core of the title compound are not available, research on related structures provides valuable insights. For example, in a series of sulphonamide derivatives bearing a naphthalene moiety, the position and electronic nature of substituents on an attached phenyl ring significantly influenced anticancer activity. Specifically, a methoxyl group at the para position of the phenyl ring resulted in the most potent compound against MCF-7 and A549 cancer cell lines. nih.gov This highlights that the electronic and steric effects of substituents, including the difluoromethoxy group, and their relative positions are critical determinants of biological activity.

The following table summarizes the inhibitory activity of a key naphthalene-based diarylamide, illustrating the potency achieved with the inclusion of a difluoromethoxy group.

| Compound Name | Target | IC₅₀ (nM) |

| 4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide (9a) | B-RafV600E | 21 |

| 4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide (9a) | B-RafWT | 35 |

| 4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide (9a) | c-Raf | 25 |

Data sourced from a study on pan-Raf kinase inhibitors. nih.gov

Role of the Methyl Group on Activity, Selectivity, and Metabolic Stability

The methyl group, despite its small size, can significantly influence a molecule's pharmacological profile. Its effects can be attributed to several factors, including increasing lipophilicity, introducing steric hindrance that can affect binding to target proteins, and altering metabolic pathways.

Regarding activity and selectivity, the addition of a methyl group can provide favorable hydrophobic interactions within a protein's binding pocket, potentially increasing potency. In studies of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-one analogues, the introduction of a small para-substituent like a methyl group on an aryl ring was incorporated with no significant negative effect on activity. mdpi.com Conversely, steric hindrance from a methyl group can also be used to improve selectivity by preventing the molecule from binding to the active sites of off-target proteins. For instance, in a series of diflapolin (B1670557) derivatives, compounds with a methyl group close to a urea (B33335) structure showed good or improved biological activity. nih.gov

Influence of Naphthalene Core Modifications and Bioisosteric Replacements

Modifying the central naphthalene core or replacing it with a bioisostere (a different chemical group with similar physical or chemical properties) is a common strategy to modulate a compound's activity, selectivity, and pharmacokinetic properties.

One key example of core modification involves replacing the naphthalene moiety with a simpler benzene (B151609) ring. In a study of equilibrative nucleoside transporter (ENT) inhibitors, this specific replacement was found to abolish the inhibitory effects on both ENT1 and ENT2, demonstrating the essentiality of the larger aromatic system of naphthalene for activity in that context. polyu.edu.hk This suggests that the extended π-system of the naphthalene core is crucial for establishing the necessary binding interactions, likely through π-π stacking or hydrophobic interactions, within the transporter's binding site.

Bioisosteric replacement of the naphthalene core can also lead to significant changes in biological activity. For example, replacing one or more carbon atoms in the naphthalene ring with nitrogen atoms to form naphthyridine scaffolds can introduce hydrogen bonding capabilities and alter the electronic distribution of the ring system. mdpi.com Natural products containing the 1,5-naphthyridine (B1222797) ring have shown potent immunomodulatory and anti-inflammatory properties. mdpi.com Another example is the use of a benzimidazole (B57391) subunit as a replacement for a benzothiazole (B30560) core in the design of dual inhibitors, which can alter the compound's interaction with its biological targets. nih.gov Such modifications are a powerful tool for navigating and improving a compound's therapeutic profile.

Elucidation of Molecular Mechanism of Action in Relevant Biological Contexts (non-human)

The molecular mechanism of action for naphthalene-based compounds is diverse and target-dependent. For analogues of this compound designed as anticancer agents, a primary mechanism involves the inhibition of protein kinases that are crucial for cancer cell signaling.

Specifically, naphthalene-based diarylamides, such as the aforementioned compound 9a, function as pan-Raf kinase inhibitors. nih.govcore.ac.uk Raf kinases are central components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. nih.gov Mutations in this pathway, particularly the B-RafV600E mutation, lead to constitutive activation and are a major driver in many cancers, including melanoma. nih.gov By inhibiting multiple isoforms of the Raf kinase, these naphthalene derivatives effectively shut down this oncogenic signaling cascade. In non-human cancer cell lines (e.g., the melanoma A375 cell line), this inhibition leads to cell cycle arrest at the G2/M phase and induces dose-dependent apoptosis (programmed cell death), thereby suppressing both cell proliferation and survival. nih.govcore.ac.uk

Other naphthalene derivatives have been shown to operate through different mechanisms. For instance, a series of sulphonamide derivatives bearing a naphthalene moiety were identified as potent tubulin polymerization inhibitors. nih.gov By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. Another potential mechanism for naphthalene derivatives, particularly naphthoquinones, is the generation of reactive oxygen species (ROS), which induces oxidative stress and subsequent cell death. nih.gov

Ligand-Protein Interaction Profiling via Computational Docking and X-ray Co-crystallography

Understanding how a ligand interacts with its protein target at an atomic level is crucial for rational drug design. Computational docking and X-ray co-crystallography are powerful techniques used to elucidate these interactions. nih.govresearchgate.net

Computational docking studies are frequently used to predict the binding mode and affinity of ligands to their target proteins. For the naphthalene-based diarylamide pan-Raf inhibitors, in-silico screening was a key part of the design process. nih.gov Docking simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. For example, in a study of sulphonamide derivatives bearing a naphthalene moiety, molecular docking was used to investigate their binding at the colchicine (B1669291) binding site of tubulin, corroborating their mechanism as tubulin polymerization inhibitors. nih.gov

X-ray co-crystallography provides experimental validation of these predicted binding modes by determining the three-dimensional structure of the ligand-protein complex. This technique offers a precise map of all intermolecular interactions, confirming the orientation of the ligand and identifying key residues involved in binding. nih.gov Although a specific co-crystal structure for a this compound derivative was not found in the reviewed literature, the general approach is well-established. For instance, X-ray crystallography has been used to identify small molecule binding sites in proteins like superoxide (B77818) dismutase 1 (SOD1), guiding the evolution of fragments into more potent lead compounds. researchgate.net These structural insights are invaluable for optimizing ligand design to enhance potency and selectivity.

Advanced Applications and Future Directions for 1 Difluoromethoxy 5 Methylnaphthalene Research

Applications in Materials Science and Optoelectronic Devices

While specific research on 1-(Difluoromethoxy)-5-methylnaphthalene in materials science is still emerging, the broader class of fluorinated and perfluorohalogenated naphthalenes (PFXNaPs) offers significant insights into its potential. chemrxiv.orgrsc.org These compounds are recognized for their unique electronic properties and their capacity to form structured crystalline materials through noncovalent interactions like π-hole bonding. chemrxiv.orgrsc.org

The introduction of multiple fluorine atoms onto a naphthalene (B1677914) ring creates distinct electronic density distributions, which can be harnessed for crystal engineering. chemrxiv.org This allows for the design of organic crystalline materials with tailored properties, including liquid crystals, luminescent materials, and conductive materials. chemrxiv.org The difluoromethoxy group on the this compound scaffold could similarly influence intermolecular interactions, promoting specific packing arrangements in the solid state. Such controlled molecular assembly is critical for developing advanced materials for optoelectronic devices, where charge transport and photophysical properties are paramount. The electron-withdrawing nature of the difluoromethoxy group, combined with the extended π-system of the naphthalene core, suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Table 1: Potential Material Science Applications

| Application Area | Potential Role of this compound |

|---|---|

| Organic Electronics | As a component in organic semiconductors or dielectrics. |

| Liquid Crystals | Modification of the naphthalene core could induce liquid crystalline phases. |

| Luminescent Materials | The fluorinated scaffold could be used to tune emission properties for sensors or displays. |

| Crystal Engineering | Serves as a building block for designing functional crystalline materials with specific packing motifs. chemrxiv.orgrsc.org |

Role as Chemical Probes in Mechanistic Biological and Catalytic Studies

The difluoromethoxy group possesses a unique combination of properties that makes it an attractive feature for chemical probes. It is more lipophilic than a hydroxyl or methoxy (B1213986) group, which can enhance cell membrane permeability. Furthermore, the C-H bond in the -OCF₂H group is highly polarized, allowing it to function as a hydrogen bond donor, a characteristic that distinguishes it from other polyfluorinated motifs. nih.gov This allows it to mimic interactions of functional groups like hydroxyls or thiols in biological systems.

These attributes make this compound a candidate for development into a chemical probe. By incorporating reporter tags or reactive groups, derivatives could be used to investigate biological processes or catalytic mechanisms. For instance, its naphthalene core provides a fluorescent signaling unit that may change its emission properties upon binding to a target protein or participating in a reaction. The difluoromethoxy group can be used to fine-tune the molecule's interaction with a specific biological target, potentially improving selectivity and binding affinity. nih.govnih.gov

Radiochemical Synthesis for Positron Emission Tomography (PET) Imaging and Diagnostic Applications

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that uses radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. nih.govnih.gov The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its convenient half-life (approx. 110 minutes) and low positron energy, which allows for high-resolution imaging. mdpi.com

The difluoromethyl group is an ideal anchor for introducing ¹⁸F. Recent advancements in radiochemistry have established efficient methods for the late-stage radiofluorination of precursors to produce ¹⁸F-labeled α,α-difluoromethyl groups with high molar activity. nih.gov Applying this methodology to a suitable precursor of this compound could yield an ¹⁸F-labeled version of the molecule. Such a radiotracer could be invaluable for diagnostic applications. Depending on the biological targets of the naphthalene scaffold, it could be used to image cancer, neurological disorders, or other diseases. sciencedaily.com The development of ¹⁸F-labeled difluoromethoxylated compounds represents a significant expansion of the chemical space available for designing novel PET tracers. nih.gov

Development of Novel Synthetic Reagents and Catalysts Derived from Difluoromethoxylated Naphthalenes

The this compound structure can serve as a building block for creating more complex and functionally diverse molecules. By chemically modifying the methyl group or other positions on the naphthalene ring, a variety of derivatives can be accessed. A key example is the transformation of the parent compound into reactive intermediates.

For instance, a related compound, 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride, is a valuable synthetic intermediate. smolecule.com This acyl chloride can readily react with nucleophiles such as amines or alcohols to form amides and esters, respectively. This allows the difluoromethoxylated naphthalene core to be easily incorporated into a wide range of other molecules, including potential pharmaceuticals or functional polymers. Such derivatives are crucial for exploring structure-activity relationships in drug discovery and for creating new materials with specific properties. smolecule.com

Table 2: Synthetic Utility of Difluoromethoxylated Naphthalene Derivatives

| Derivative Type | Potential Reactions | Resulting Products |

|---|---|---|

| Acyl Chlorides | Nucleophilic Acyl Substitution | Amides, Esters, Ketones |

| Alcohols | Oxidation, Esterification, Etherification | Aldehydes, Carboxylic Acids, Esters, Ethers |

| Halogenated Naphthalenes | Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Biaryls, Arylamines, Aryl Ethers |

Exploration of Environmental Fate and Degradation Pathways (excluding human toxicological impacts)

Understanding the environmental fate of synthetic compounds is crucial for sustainable chemistry. Organofluorine compounds, in general, exhibit high stability due to the strength of the carbon-fluorine (C-F) bond. nih.govnih.gov This stability often translates to environmental persistence, as many microorganisms lack the enzymatic machinery to cleave the C-F bond. nih.gov While highly fluorinated compounds are known to be recalcitrant, lightly fluorinated molecules may be more susceptible to degradation. societechimiquedefrance.fr

The environmental fate of this compound would likely be governed by two main factors: the degradation of the naphthalene core and the stability of the difluoromethoxy group. Naphthalene itself can be degraded by various microorganisms in soil and water, although it can be persistent and is considered an environmental pollutant. researchgate.netnih.govnih.gov The degradation pathways for naphthalene are well-studied. researchgate.net However, the difluoromethoxy substituent would likely render the molecule more resistant to microbial degradation compared to unsubstituted naphthalene. nih.govresearchgate.net Abiotic degradation processes, such as photolysis, may play a role, but the C-F bonds are expected to remain intact under most environmental conditions. Further research is needed to determine the specific degradation pathways and to assess its potential for bioaccumulation.

Emerging Research Avenues and Untapped Potential of this compound as a Scaffold for Functional Molecules

The true potential of this compound lies in its utility as a versatile molecular scaffold. mdpi.com A scaffold is a core molecular structure upon which functional groups can be built to create a family of related compounds with diverse applications. The combination of the rigid, aromatic naphthalene platform with the unique electronic and steric properties of the difluoromethoxy group provides a powerful starting point for innovation.

Emerging research could focus on several key areas:

Medicinal Chemistry: The scaffold can be decorated with various functional groups to create libraries of compounds for screening against different biological targets. The difluoromethoxy group's ability to act as a bioisostere and improve metabolic stability is highly desirable in drug design. nih.gov

Asymmetric Catalysis: Chiral ligands based on the naphthalene scaffold could be synthesized for use in asymmetric catalysis, a field critical for producing enantiomerically pure pharmaceuticals.

Molecular Sensors: By attaching chromophores or fluorophores that respond to specific analytes, derivatives of this compound could be developed into chemical sensors for environmental or industrial monitoring.

The untapped potential of this molecule is significant. Its distinct structure offers chemists a valuable tool for constructing novel functional molecules tailored for specific, high-value applications across multiple scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.